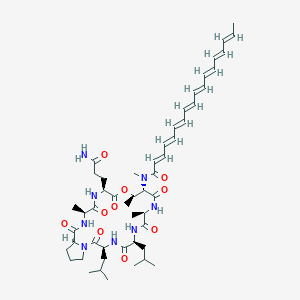

Myxochromide B3

Description

Contextualization of Myxobacterial Secondary Metabolites in Drug Discovery Research

Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are renowned for their complex social behaviors and, more pertinently to drug discovery, their capacity to produce a vast number of structurally diverse and biologically active secondary metabolites. frontiersin.orgnih.gov These natural products include polyketides, non-ribosomal peptides, and hybrids of both, which are synthesized by large, multi-enzymatic complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govnih.gov The immense biosynthetic potential of myxobacteria is underscored by genomic studies, which have revealed that their genomes are rich in biosynthetic gene clusters, many of which are "orphan" pathways with yet-to-be-identified products. researchgate.net This suggests that myxobacteria represent a significant and still largely untapped resource for the discovery of novel natural products. researchgate.netasm.org

The secondary metabolites produced by myxobacteria exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, cytotoxic, and immunosuppressive effects. frontiersin.orgnih.govmdpi.com This has made them a focal point in the search for new therapeutic agents, particularly in an era of increasing antimicrobial resistance. Over 100 distinct core structures and more than 600 structural variants have been isolated from myxobacterial strains, highlighting their chemical fecundity. nih.gov

Classification and Overview of the Myxochromide Family of Cyclic Depsipeptides

The myxochromides are a well-established family of cyclic depsipeptides produced by various myxobacterial species, such as those from the genera Myxococcus and Stigmatella. acs.orgnih.gov These compounds are characterized by a cyclic peptide core attached to an unsaturated polyketide side chain. researchgate.netfrontiersin.org The biosynthesis of myxochromides involves a hybrid PKS-NRPS pathway. rsc.org An iterative modular PKS is responsible for synthesizing the polyunsaturated lipid chain, while the cyclic peptide portion is assembled by an NRPS. researchgate.netnih.gov

Prior to the discovery of Myxochromide B3, the myxochromide family was primarily divided into two main groups: A and S. acs.orgacs.org This classification is based on the composition of their peptidic core. acs.orgnih.gov

Myxochromides A: These compounds possess a peptide core composed of six amino acids. For instance, the peptide moiety of myxochromide A consists of Threonine, Alanine, Leucine (B10760876), Proline, another Alanine, and Glutamine. frontiersin.orgacs.org

Myxochromides S: The S series is characterized by a smaller cyclic core of five amino acids, lacking the proline residue found in the A series. acs.orgcapes.gov.br

The structural diversity within these groups mainly arises from variations in the length and degree of unsaturation of the polyene side chain. acs.org

Significance of this compound as a Novel Structural Class within Myxochromides

The isolation of this compound from a Myxococcus species marked a significant development in the study of this family of natural products. acs.orgnih.gov this compound was identified as the first member of a new subgroup, designated as myxochromides B. acs.orgnih.gov

The key structural feature that distinguishes this compound from the previously known A and S series is the composition of its peptide moiety. acs.orgnih.gov While sharing a similar peptide sequence with myxochromide A, this compound contains an additional Leucine residue. frontiersin.orgacs.org This seemingly small change in the amino acid sequence is significant as it establishes a new structural class within the myxochromide family. acs.orgnih.gov The polyene side chain of this compound is identical to that of myxochromide A3 (2,4,6,8,10,12,14,16-octadecaoctaenoic acid). acs.org

The discovery of this compound underscores the remarkable biosynthetic plasticity of myxobacteria and their ability to generate structural diversity through modifications in their PKS and NRPS machinery. The elucidation of its structure was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry, with its configuration determined by chiral GC-MS and HPLC. researchgate.netnih.gov While the biological activity of many myxochromides, including B3, remains to be fully characterized, the unique structural features of this new class may confer distinct biological properties, making it a subject of continued scientific interest. frontiersin.orguni-bonn.de

Properties

Molecular Formula |

C51H74N8O10 |

|---|---|

Molecular Weight |

959.2 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |

InChI |

InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1 |

InChI Key |

BBDFZPOSUPYDAK-BZPNHCEISA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |

Synonyms |

myxochromide B3 |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation of Myxochromide B3

Identification of Myxochromide B3 Producer Organisms

Myxobacteria, particularly those belonging to the genus Myxococcus, are well-established producers of a diverse array of secondary metabolites, including the myxochromide family. nih.govchromatographyonline.com These soil-dwelling, Gram-negative bacteria are known for their complex social behaviors, such as fruiting body formation, and their capacity for chemical synthesis. chromatographyonline.com

This compound was first discovered and isolated from a myxobacterial strain belonging to the genus Myxococcus. researchgate.netnih.gov This discovery expanded the known chemical diversity of myxochromides, which were previously classified into groups A and S, primarily isolated from species like Myxococcus xanthus and Stigmatella aurantiaca. researchgate.netnih.gov While sharing a similar peptide sequence with Myxochromide A, this compound is distinguished by the inclusion of an additional Leucine (B10760876) (Leu) residue in its structure, establishing it as the inaugural compound of the B subgroup. nih.govfrontiersin.org

The production of myxochromides varies significantly across different myxobacterial genera and even between strains of the same species. While Myxococcus species are primary producers of myxochromides A and B, other genera such as Stigmatella, Hyalangium, and Cystobacterineae are known to produce other variants, including the S, C, and D subgroups. nih.govfrontiersin.org For instance, Stigmatella aurantiaca produces myxochromide S analogues, and specific Myxococcus xanthus strains are known to produce analogues A2-4. nih.govfrontiersin.org

Genomic and transcriptomic analyses reveal that the expression of biosynthetic gene clusters for secondary metabolites in myxobacteria is influenced by environmental and culture conditions, such as interactions with prey microorganisms. nih.gov Furthermore, heterologous expression of myxochromide biosynthetic gene clusters in hosts like Corallococcus macrosporus GT-2 has demonstrated the potential for significantly higher production yields compared to the original producer strains, highlighting the modularity and transferability of these biosynthetic pathways. nih.gov

Myxococcus Species as a Source of this compound Discovery

Comprehensive Spectroscopic Characterization of this compound

The definitive structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov These techniques provided detailed information about the compound's molecular weight, elemental composition, and the precise connectivity and spatial arrangement of its atoms.

High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound. acs.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided information about the chemical environment of hydrogen and carbon atoms in the molecule. cjnmcpu.com More advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were essential to piece together the complex structure. cjnmcpu.com These experiments establish correlations between adjacent protons (COSY) and between protons and carbons over one or multiple bonds (HSQC/HMBC), allowing for the assembly of the peptide and polyketide fragments and revealing how they are connected. cjnmcpu.com

Table 3: Spectroscopic Methods for the Structural Elucidation of this compound

| Spectroscopic Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, enabling the determination of the molecular formula. acs.org |

| ¹H NMR | Identifies the number and types of hydrogen atoms (protons) and their neighboring environments. cjnmcpu.com |

| ¹³C NMR | Identifies the number and types of carbon atoms in the molecule's backbone. cjnmcpu.com |

| 2D NMR (COSY, HSQC, HMBC) | Reveals the connectivity between atoms, allowing for the step-by-step assembly of the molecular structure. researchgate.netnih.govcjnmcpu.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The intricate structure of this compound was pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. researchgate.netnih.gov This powerful analytical method provides detailed information about the chemical environment of individual atoms within a molecule, allowing scientists to map out its connectivity and stereochemistry. jchps.com

Through careful analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), researchers were able to assign the specific protons and carbons to their respective positions within the this compound molecule. pharmacognosy.us These experiments reveal through-bond and through-space correlations between nuclei, which are essential for assembling the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) played a crucial role in determining the exact molecular formula of this compound. researchgate.netnih.gov This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition of a molecule. pharmacognosy.us The data obtained from HRMS confirmed the molecular formula of this compound, providing a critical piece of the structural puzzle.

Furthermore, tandem mass spectrometry (MS/MS) experiments were employed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, scientists can gain insights into the sequence of amino acids in the peptidic core and the structure of the polyketide side chain. mdpi.comcjnmcpu.com

Stereochemical Analysis via Chiral Chromatography (GC-MS, HPLC)

The absolute configuration of the amino acid residues in this compound was determined using chiral chromatography techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govgcms.czcsfarmacie.cz After hydrolysis of the peptide, the individual amino acids were derivatized and analyzed on a chiral column. gcms.czchiralpedia.com This method allows for the separation of enantiomers (mirror-image isomers), enabling the researchers to identify the specific stereochemistry (D or L configuration) of each amino acid in the structure. csfarmacie.czijcrt.org

Detailed Structural Comparison of this compound with Related Myxochromides

Myxochromides are a diverse family of cyclic depsipeptides produced by myxobacteria, which are categorized into subgroups based on their peptidic core structures. acs.org this compound is the first and currently only member of the B subgroup. researchgate.net

Differentiation of this compound Peptidic Core from Myxochromide A and S Subgroups

The primary distinction of this compound lies in its peptidic core. researchgate.net While it shares some similarities with the A and S subgroups, it possesses a unique amino acid sequence. frontiersin.org

Myxochromide A Subgroup: These are typically lipohexapeptides. frontiersin.org For instance, Myxochromide A contains a peptide moiety of Threonine-Alanine-Leucine-Proline-Alanine-Glutamine. frontiersin.org

Myxochromide S Subgroup: These are lipopentapeptides, lacking the proline residue found in the A subgroup. acs.org

This compound: this compound is a lipoheptapeptide. acs.org Compared to the myxochromides of the A series, it contains an additional leucine residue. acs.orgnih.gov This extra amino acid significantly alters the size and conformation of the cyclic peptide core, setting it apart as a distinct subgroup. researchgate.netfrontiersin.org

Characterization of Unique Polyketide Side Chain Features in this compound

The polyketide side chain is another key feature of the myxochromide family. nih.gov In the case of this compound, the attached polyene chain is an octadecaoctaenoic acid. acs.org This is the same polyene chain found in Myxochromide A3, indicating that the variation defining the B subgroup is solely within the peptidic core. acs.org The subscript number in the myxochromide nomenclature denotes the specific polyene moiety attached. acs.org

Structural Relationships and Evolutionary Divergence within the Myxochromide Family

The structural differences between the myxochromide subgroups, such as the presence or absence of a proline residue in the S series and the additional leucine in this compound, are thought to arise from genetic-level variations in the nonribosomal peptide synthetase (NRPS) gene clusters responsible for their biosynthesis. acs.org

Genetic analyses suggest that the differences between the A and S subgroups are due to point mutations and potentially the "skipping" of a proline-incorporating module in the biosynthesis of the S series. acs.org The discovery of this compound, with its additional leucine residue, further highlights the evolutionary divergence within this family of natural products. frontiersin.orgnih.gov This suggests a modular evolution of the biosynthetic machinery, allowing for the generation of structural diversity. acs.org

Elucidation of Myxochromide B3 Biosynthesis

Overview of Myxochromide Biosynthetic Pathways

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line for Peptide Moiety Formation

The formation of the characteristic peptide core of Myxochromide B3 is directed by a Non-Ribosomal Peptide Synthetase (NRPS) assembly line. researchgate.netnih.gov NRPSs are large, modular enzymes, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is composed of several catalytic domains: an adenylation (A) domain that selects and activates the cognate amino acid as an aminoacyl-adenylate, a thiolation (T) or peptidyl carrier protein (PCP) domain that covalently tethers the activated amino acid via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes the formation of the peptide bond between the upstream peptide and the amino acid of the downstream module. The specific amino acid sequence of the final peptide is dictated by the number and order of the modules in the NRPS assembly line.

Polyketide Synthase (PKS) Modules in Polyketide Side Chain Elaboration

The unsaturated side chain of this compound is constructed by a Type I Polyketide Synthase (PKS). nih.govresearchgate.netresearchgate.net Similar to NRPSs, PKSs are modular enzymes that assemble polyketides from simple carboxylate precursors. The myxochromide biosynthetic pathway utilizes an iterative Type I PKS, a single module that is used repeatedly to generate the variable polyketide chains. researchgate.netresearchgate.net Key domains within a PKS module include a ketosynthase (KS) domain, an acyltransferase (AT) domain that selects and loads the extender unit (typically malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the β-keto group of the growing polyketide chain, leading to structural diversity. rsc.org

Interplay of Hybrid PKS/NRPS Systems in this compound Construction

The biosynthesis of this compound is a prime example of the seamless integration of PKS and NRPS systems. researchgate.net The process is initiated by the iterative PKS module, which synthesizes the polyunsaturated fatty acid side chain. rsc.org This polyketide chain is then transferred to the first module of the NRPS assembly line, where a C-domain catalyzes the condensation of the polyketide with the first amino acid of the peptide core. The subsequent NRPS modules then continue to elongate the peptide chain according to their specific programming. This hybrid system allows for the creation of complex lipopeptides with a wide range of structural variations. researchgate.net

Genomic Analysis of Myxochromide Biosynthetic Gene Clusters (BGCs)

The enzymatic machinery responsible for myxochromide biosynthesis is encoded within dedicated biosynthetic gene clusters (BGCs) in the producer organism's genome. rsc.orgfrontiersin.org Advances in genome sequencing and bioinformatics have enabled the identification and analysis of these clusters, providing significant insights into the biosynthesis of these complex natural products.

Identification and Annotation of mch BGCs Encoding Myxochromides

Genomic analyses of various myxobacterial strains have led to the identification of the myxochromide (mch) biosynthetic gene clusters. rsc.orgnih.gov These clusters are typically around 30-47 kb in size and contain the core genes encoding the PKS and NRPS enzymes. rsc.orgsecondarymetabolites.org The mch gene cluster for Myxochromide B has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001421. secondarymetabolites.org This cluster from a Myxococcus sp. is approximately 47.1 kb and contains the essential genes mchA (PKS), mchB (NRPS), and mchC (NRPS), along with an additional gene, mchD, which is believed to encode a membrane protein of unknown function. rsc.orgsecondarymetabolites.org

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis |

| mchA | Iterative Type I Polyketide Synthase | Synthesis of the unsaturated polyketide side chain. |

| mchB | Non-Ribosomal Peptide Synthetase | Incorporation of the initial amino acids of the peptide core. |

| mchC | Non-Ribosomal Peptide Synthetase | Elongation and termination of the peptide chain. |

| mchD | Putative Membrane Protein | Function not yet fully elucidated, potentially involved in transport or regulation. |

Bioinformatic Prediction of Enzymatic Domains and Substrate Specificities

Bioinformatic tools play a crucial role in analyzing the sequence data of mch BGCs to predict the function of the encoded enzymes. secondarymetabolites.org By analyzing the amino acid sequences of the catalytic domains, it is possible to predict the specific building blocks (substrates) that are incorporated into the final myxochromide structure.

For the NRPS modules, the substrate specificity of the adenylation (A) domain can be predicted by examining the key amino acid residues that line the substrate-binding pocket. researchgate.net The sequence of these residues, often referred to as the "specificity-conferring code," allows for the prediction of the amino acid that will be activated and incorporated. secondarymetabolites.org In the case of the Myxochromide B BGC, bioinformatic analysis of the A domains within mchB and mchC predicts the incorporation of the specific amino acids that constitute the Myxochromide B peptide core, including the additional leucine (B10760876) residue that distinguishes it from Myxochromide A. nih.govsecondarymetabolites.org

Similarly, analysis of the acyltransferase (AT) domain of the mchA-encoded PKS can provide predictions about the type of extender units used to build the polyketide chain. secondarymetabolites.org The iterative nature of the MchA PKS allows for the generation of polyketide chains of varying lengths, contributing to the diversity of the myxochromide family. researchgate.netresearchgate.net

Comparative Genomics of Myxochromide BGCs Across Myxobacterial Genera

Myxochromides are a family of lipopeptides produced by various myxobacterial genera, with different types (A, B, C, D, and S) distinguished by the amino acid composition of their peptide cores. researchgate.net The biosynthetic gene clusters (BGCs) responsible for myxochromide production, known as mch clusters, are typically around 30 kb in size and contain four co-transcriptional genes. researchgate.net Comparative genomic analyses of these clusters across different myxobacterial species have provided significant insights into the evolutionary diversification of these natural products.

Studies have revealed that the genetic architecture of myxochromide BGCs is largely conserved, yet punctuated by variations that lead to the observed structural diversity. For instance, the BGCs for myxochromide A (a lipohexapeptide) and myxochromide S (a lipopentapeptide) are structurally similar, but point mutations within the nonribosomal peptide synthetase (NRPS) modules are responsible for differences in their final products. researchgate.netmdpi.com These mutations can alter substrate specificity and even lead to the skipping of entire modules during biosynthesis. researchgate.net

Genomic comparisons have been instrumental in identifying novel BGCs. For example, analysis of 122 myxobacterial strains for mch BGCs has expanded the known diversity of these pathways. researchgate.net Furthermore, comparative genomics of myxobacterial isolates have shown that BGCs are dispersed throughout the genomes, with some regions being particularly dense with hybrid PKS-NRPS clusters. frontiersin.org This organization suggests a high degree of plasticity in the specialized metabolism of myxobacteria. frontiersin.orgbiorxiv.org

A comparative analysis of the myxochromide BGCs from different producer strains highlights key differences:

| Strain | Myxochromide Type | Key BGC Features | Reference |

| Myxococcus xanthus DK1622 | A | Ancestral A-type NRPS | rsc.org |

| Myxococcus sp. 171 | B | --- | rsc.org |

| Myxococcus virescens ST200611 | C | --- | rsc.org |

| Stigmatella erecta Pde77 | D | --- | rsc.org |

| Stigmatella aurantiaca DW4/3-1 | S | Module skipping in NRPS |

This comparative approach not only helps in understanding the natural diversity of myxochromides but also provides a roadmap for engineering novel compounds.

Mechanistic Insights into Biosynthetic Diversification

The structural variety observed in the myxochromide family is a direct result of the flexible and sometimes unconventional mechanisms employed by the biosynthetic machinery.

Investigation of Iterative PKS Activity in Myxochromide Polyketide Synthesis

The biosynthesis of myxochromides is initiated by a polyketide synthase (PKS) that generates the polyunsaturated fatty acid side chain. researchgate.net A key feature of this process is the iterative nature of the PKS module, MchA. researchgate.net This single type I PKS module is responsible for synthesizing the entire variable-length polyketide chain, a process that involves multiple rounds of elongation. researchgate.net This iterative use of a single module is an unusual feature in bacterial type I PKS systems, which more commonly operate in a modular, assembly-line fashion where each module is used only once. plos.org The MchA enzyme's ability to perform a varied number of elongation cycles contributes significantly to the structural diversity of the myxochromide family.

Analysis of Module Skipping and Iterative NRPS Modules in Myxochromide Biosynthesis

Following the synthesis of the lipid side chain, a multi-modular nonribosomal peptide synthetase (NRPS) assembles the peptide core. researchgate.net One of the most remarkable findings in myxochromide biosynthesis is the phenomenon of module skipping. This was first observed in the biosynthesis of myxochromide S, where a complete NRPS module is bypassed. mdpi.com In the production of myxochromide S, the fourth amino acid present in myxochromide A, L-proline, is absent. mdpi.com This is due to an inactive condensation (C) domain in the fourth module of the NRPS assembly line. researchgate.net The biosynthetic intermediate is transferred directly from the third module to the fifth, effectively skipping the fourth module. mdpi.comresearchgate.net This was the first documented instance of module skipping in an NRPS system and highlights a key mechanism for generating structural diversity. researchgate.net

Role of Post-Assembly Line Modifications in Myxochromide Structural Diversity

While the primary structure of myxochromides is determined by the PKS and NRPS assembly lines, post-assembly line modifications can further increase their diversity. These modifications, catalyzed by tailoring enzymes, can include hydroxylation, methylation, and glycosylation. uni-saarland.de Although not as extensively documented for myxochromides as for other natural products, the potential for such modifications to create new analogs is significant. The genes for these tailoring enzymes may be located within the main BGC or at other locations in the genome.

Advanced Biosynthetic Engineering and Heterologous Expression

The elucidation of myxochromide biosynthetic pathways has paved the way for advanced genetic engineering and heterologous expression strategies aimed at producing novel analogs.

Genetic Manipulation and Rational Design of Myxochromide BGCs for Analog Production

The modular nature of the myxochromide BGCs makes them ideal targets for genetic manipulation. By applying synthetic biology techniques, researchers have successfully engineered and assembled numerous artificial myxochromide BGCs. rsc.orgsemanticscholar.org These efforts have involved the combinatorial exchange of NRPS-encoding genes from different myxochromide pathways to create hybrid clusters that produce novel lipopeptide structures. rsc.org

Inspired by the natural evolution of these pathways, scientists have engineered the ancestral A-type NRPS by inactivating, deleting, or duplicating catalytic domains to convert it into functional B-, C-, and D-type megasynthetases. researchgate.netrsc.org For example, inactivating the condensation domain of a specific module can induce module skipping, a strategy that has been used to rationally design new myxochromide variants. rsc.org This "constructional design" approach allows for the combinatorial engineering of complex synthetic BGCs and holds great promise for the production of "unnatural" natural products. rsc.org

Furthermore, heterologous expression of these engineered BGCs in amenable host organisms has proven to be a powerful strategy. Myxobacterial strains like Myxococcus xanthus and even non-myxobacterial hosts such as Pseudomonas putida have been successfully used to produce myxochromides and their analogs. nih.govnih.govcapes.gov.br These heterologous systems not only facilitate the production of these compounds but also provide a platform for further genetic manipulation and optimization of yields. nih.govcapes.gov.br For instance, the myxochromide S biosynthetic gene cluster was successfully expressed in P. putida, demonstrating the feasibility of using pseudomonads as heterologous hosts. nih.gov In another study, expression in the thermophilic myxobacterium Corallococcus macrosporus GT-2 led to significantly higher yields of myxochromides compared to the native producer. capes.gov.br

Development and Optimization of Heterologous Host Systems for Myxochromide Expression

The native production of myxochromides in their original bacterial strains is often low, hindering detailed study and potential applications. To overcome this, researchers have focused on developing heterologous host systems for the expression of the myxochromide biosynthetic gene cluster (BGC). This approach involves transferring the entire set of genes responsible for myxochromide production from the native producer into a more genetically tractable and faster-growing host organism.

Myxococcus xanthus has emerged as a particularly effective heterologous host for expressing myxobacterial secondary metabolite pathways, including those for myxochromides. asm.org Its familiarity as a model organism and its inherent capacity to produce complex natural products make it an ideal chassis. One successful strategy involved the development of a transposon-based system to integrate the myxochromide S biosynthetic gene cluster into the chromosome of various host strains, including M. xanthus and Pseudomonas putida. nih.gov

Significant efforts have been made to optimize production in these heterologous hosts. Key strategies include:

Promoter Engineering: Replacing the native promoter of the myxochromide BGC with a strong, constitutive promoter has led to substantial increases in yield. For instance, using the PaphII promoter in Corallococcus macrosporus GT-2 resulted in a dramatic increase in myxochromide production compared to the native producer Stigmatella aurantiaca and the heterologous host P. putida. nih.gov

Host Strain Selection: The choice of the heterologous host is critical. The moderately thermophilic myxobacterium Corallococcus macrosporus GT-2 has shown great promise due to its fast growth rate and amenability to genetic manipulation. nih.gov In one study, the production of myxochromides in C. macrosporus GT-2 reached up to 600 mg/L, a significant improvement over the 8 mg/L produced by the native strain and 40 mg/L in P. putida. nih.gov

Cultivation Conditions: Optimizing fermentation parameters such as temperature can significantly impact production levels. For example, the optimal temperature for heterologous myxochromide production in C. macrosporus GT-2 was found to be between 25-30°C, despite the strain's optimal growth temperature being 42°C. nih.gov

The following table summarizes the production of myxochromides in different host systems:

| Host Organism | Promoter | Production Titer | Reference |

| Stigmatella aurantiaca (Native Producer) | Native | 8 mg/L | nih.gov |

| Pseudomonas putida | Inducible Pm | 40 mg/L | nih.gov |

| Corallococcus macrosporus GT-2 | Constitutive PaphII | 600 mg/L | nih.gov |

| Myxococcus xanthus | Not specified | ~1 g/L | nih.gov |

Combinatorial Biosynthesis Approaches for the Generation of Novel Myxochromide Derivatives

Combinatorial biosynthesis leverages the modular nature of NRPS and PKS enzymes to create novel "unnatural" natural products. By mixing and matching genes and domains from different biosynthetic pathways, researchers can generate a diverse array of new chemical structures.

In the context of myxochromides, synthetic biology techniques have been employed to assemble and engineer artificial biosynthetic gene clusters. A notable achievement was the development of a new assembly strategy based on type IIS endonucleases, which allowed for the seamless construction of over thirty different artificial myxochromide BGCs. rsc.org These engineered clusters were then expressed in a derivative of Myxococcus xanthus DK1622. rsc.org

This powerful approach has led to the production of not only the five native types of myxochromides (A, B, C, D, and S) but also novel hybrid structures. rsc.org These new derivatives were created through the combinatorial exchange of NRPS-encoding genes from different myxochromide BGCs. rsc.orgnih.gov For example, novel hybrid lipohexapeptides, designated myxochromides SA2, SA3, and SA4, were generated by combining elements from the S- and A-type pathways. rsc.org

Furthermore, researchers have successfully engineered the ancestral A-type NRPS by inactivating, deleting, or duplicating catalytic domains, effectively converting it into functional B-, C-, and D-type megasynthetases. rsc.orgnih.gov This demonstrates the remarkable plasticity of the biosynthetic machinery and opens the door to generating a vast number of new myxochromide analogs with potentially improved or novel biological activities.

Chemical Biology and Biological Activity of Myxochromide B3

Evaluation of Biological Activities of Myxochromide B3

The biological role of myxochromides, including B3, has been a subject of investigation, particularly concerning their potential antimicrobial properties and their function within the producing organism's life cycle.

Despite the common occurrence of antimicrobial activity among myxobacterial secondary metabolites, this compound has not demonstrated significant antibacterial effects in targeted assays. frontiersin.orgnih.gov Specific testing of purified this compound against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, has not revealed any observable antimicrobial activity to date. frontiersin.orgnih.gov This is in contrast to some crude extracts containing myxochromides, which have shown greater activity against Gram-positive than Gram-negative bacteria, and other distinct myxobacterial compounds like myxovirescin or myxovalargin, which show potent antibacterial effects. researchgate.netbeilstein-journals.org The lack of direct antimicrobial action by the purified compound suggests its primary biological function may lie elsewhere. researchgate.net

Table 1: Antimicrobial Activity of this compound

| Target Organism | Type | Activity Observed | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | No | frontiersin.orgnih.gov |

Given the lack of potent antimicrobial or cytotoxic activity, it is hypothesized that myxochromides play a role in the complex life cycle of the producing myxobacteria. researchgate.net Myxobacteria exhibit sophisticated social behaviors, including cooperative predation, swarming motility, and the formation of multicellular fruiting bodies under starvation conditions. beilstein-journals.orgpnas.orgnih.gov The production of secondary metabolites is often linked to these processes. acs.org For instance, the metabolite DKxanthene is essential for developmental sporulation in Myxococcus xanthus, while myxovirescin (also known as antibiotic TA) is crucial for its predatory capabilities. beilstein-journals.orgpnas.orgnih.gov

The widespread occurrence of myxochromide biosynthetic gene clusters across different myxobacterial species points towards a conserved and relevant biological function. researchgate.net While direct experimental evidence for this compound's specific role is limited, studies on myxochromide knockout and overproduction mutants in M. xanthus have been undertaken to probe their function in the developmental cycle. researchgate.net It is proposed that these lipopeptides could be involved in cell-cell signaling, morphogenesis, or modulating the physical properties of the cell membrane to facilitate swarming or development, similar to other small molecules like stigmalone, which acts as a pheromone to induce cellular aggregation. acs.org

Investigation of Antimicrobial Activity of this compound Against Gram-Positive and Gram-Negative Bacteria

Ecological and Physiological Roles of Myxochromides in Producer Microorganisms

The widespread occurrence of myxochromides across various myxobacterial species, coupled with their lack of strong antibiotic activity, suggests they fulfill important ecological and physiological roles for the producing organisms. researchgate.netresearchgate.net Research has shifted towards understanding their function in the context of the complex lifestyle of myxobacteria, which includes predation and multicellular development. findlaylab.caresearchgate.net

Myxobacteria are known as social predators that hunt in swarms, secreting a cocktail of lytic enzymes and secondary metabolites to kill and consume other microorganisms. researchgate.netdiva-portal.org This chemical arsenal (B13267) is essential for their predatory lifestyle. findlaylab.ca While certain myxobacterial metabolites, such as myxovirescin, have been directly implicated in predation by acting as antibiotics that impair prey defenses, the specific role of myxochromides in this process remains unclear. findlaylab.caasm.org

Given that myxobacteria employ a plethora of secreted compounds, it is hypothesized that myxochromides may function as part of this complex chemical cocktail. diva-portal.org They might not be the primary killing agents but could act synergistically with other lytic compounds, facilitate the degradation of prey cell membranes due to their amphiphilic nature, or play a role in deterring competing microbes. Their consistent production by predatory species points to an evolutionary advantage, although their precise contribution to the predatory process is not yet fully elucidated. researchgate.netfindlaylab.ca

One of the most prominent hypotheses is that myxochromides play a role in the complex developmental life cycle of myxobacteria. researchgate.net Under nutrient-limiting conditions, myxobacterial cells cease predatory swarming and engage in a multicellular developmental process that culminates in the formation of spore-filled fruiting bodies. uni-saarland.de This sophisticated social behavior is coordinated by a series of intercellular chemical signals. nih.gov

Studies have suggested a physiological role for myxochromides in this developmental program. researchgate.net The expression of genes responsible for secondary metabolite production in Myxococcus xanthus is known to increase during development, linking their biosynthesis to this phase of the life cycle. diva-portal.org While specific molecules like the DKxanthenes have been shown to be required for proper fruiting body formation and sporulation, the function of myxochromides is less defined. asm.orguni-saarland.de It is plausible that they could function as signaling molecules that help coordinate cell aggregation or contribute to the structural integrity of the fruiting body. The lack of other clear functions makes their involvement in myxobacterial development a compelling area for future investigation. researchgate.net

Advanced Research Perspectives and Future Directions in Myxochromide B3 Research

Integrated Omics Approaches for Comprehensive Myxochromide Discovery

The discovery of Myxochromide B3, a lipoheptapeptide that expanded the myxochromide family beyond the previously known A (lipohexapeptides) and S (lipopentapeptides) groups, was achieved through classic methods of isolation and structural elucidation using NMR spectroscopy and mass spectrometry. researchgate.net However, to explore the full biosynthetic potential of myxobacteria, researchers are now turning to integrated "omics" strategies that provide a holistic view of an organism's metabolic landscape.

Application of Metabolomics and Proteomics for Myxochromide Profiling

Metabolomics, the large-scale study of small molecules, coupled with proteomics, the study of proteins, offers a powerful method for comprehensive myxochromide profiling. By applying techniques like high-resolution mass spectrometry to bacterial extracts, researchers can create detailed chemical inventories of a producer strain under various growth conditions. scispace.com This allows for the detection of not only the major known myxochromides but also dozens of minor or transiently expressed derivatives that might be missed in traditional screening.

Proteomic analysis can run in parallel to identify the expression levels of the biosynthetic enzymes—the Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery—responsible for myxochromide assembly. Correlating the presence of specific enzymes with the detection of corresponding metabolites can help confirm the function of biosynthetic gene clusters (BGCs) and reveal how environmental or genetic changes affect the production profile. scispace.com While powerful, these multi-omics approaches present significant challenges, including the handling of high-dimensionality data and the biological heterogeneity of samples. scispace.com

Computational Biology and Advanced Bioinformatics for Novel Myxochromide Prediction

The proliferation of microbial genome sequencing has created a vast repository of data that can be explored for novel natural products. Advanced bioinformatics tools are essential for navigating this data to identify BGCs that may produce new myxochromides.

Genome Mining: Software platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and ClusterFinder are routinely used to scan bacterial genomes for the signature domains of PKS and NRPS enzymes. researchgate.net Researchers can identify putative mch (myxochromide) gene clusters in newly sequenced myxobacteria by comparing them to known, characterized clusters like the one from Stigmatella aurantiaca. nih.govmdpi.com For instance, a BGC found in a marine myxobacterium with high protein identity to a known myxochromide A cluster strongly suggests its capability to produce similar compounds. mdpi.com

Phylogenetic Analysis: The evolutionary history of the enzymes themselves provides clues to their function and origin. The PKS responsible for the myxochromide lipid side chain, MchA, is a rare iterative Type I PKS. researchgate.net Phylogenetic analysis suggests that this enzyme may have been acquired by myxobacteria through horizontal gene transfer (HGT) from a fungus, an event that has significant implications for the evolution of metabolic diversity. oup.com Analyzing the evolutionary relationships of key catalytic domains can help predict the chemical scaffolds produced by newly discovered gene clusters. oup.com

| Computational Tool/Approach | Application in Myxochromide Research |

| antiSMASH/ClusterFinder | Identifies putative PKS/NRPS biosynthetic gene clusters in genomic data for myxochromide-like molecules. researchgate.net |

| Phylogenetic Analysis | Traces the evolutionary history of biosynthetic enzymes (e.g., MchA), suggesting origins via events like horizontal gene transfer. oup.com |

| Genome-Scale Metabolic Models | Simulates metabolic flux to predict the effects of genetic engineering on precursor supply and optimize production in heterologous hosts. |

Synthetic Biology and Chemoenzymatic Synthesis of this compound and its Derivatives

Synthetic biology and chemoenzymatic methods offer transformative potential for producing this compound and generating novel analogs with improved properties. These approaches leverage the modular nature of the biosynthetic machinery to engineer new production systems and create chemical diversity that is inaccessible through traditional chemistry alone.

De Novo Biosynthesis and Directed Evolution of this compound Production Systems

A primary goal of synthetic biology in this context is to transfer the myxochromide BGC into a more tractable and high-yielding heterologous host. The entire myxochromide S gene cluster from S. aurantiaca has been successfully moved into hosts like Pseudomonas putida and Corallococcus macrosporus. scispace.comnih.gov This de novo biosynthesis in a new organism allows for optimization that is difficult in the native producer. For example, by replacing the native regulatory promoter with a strong constitutive promoter, researchers achieved a production yield of 600 mg/L in C. macrosporus, a dramatic increase compared to the 8 mg/L from the original strain and 40 mg/L in P. putida. scispace.comnih.gov Techniques such as Red/ET recombineering are used to clone and modify these large (~30 kb) gene clusters for transfer. nih.govoup.com

Inspired by the natural diversity of myxochromides, researchers have applied principles of directed evolution to the biosynthetic assembly line itself. In a landmark study, the myxochromide A biosynthetic pathway, considered an ancestral type, was systematically engineered. rsc.org By intentionally inactivating, deleting, or duplicating specific NRPS domains and modules, scientists successfully converted the A-type (hexapeptide) megasynthetase into functional B-type (heptapeptide, like this compound), C-type, and D-type synthetases, effectively mimicking and accelerating natural evolutionary processes in the lab. rsc.org

Chemoenzymatic Pathways for Tailored Structural Modifications and Analog Generation

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis to create novel molecules. For this compound, this could involve using the iterative PKS, MchA, as a biocatalyst. researchgate.net This enzyme could be expressed and purified, then supplied with synthetically created precursor molecules (analogs of malonyl-CoA or methylmalonyl-CoA) to generate a library of new polyunsaturated lipid side chains. acs.org These novel side chains could then be attached to the peptide core, either enzymatically or through total chemical synthesis, to produce a wide array of this compound analogs.

Another powerful strategy is combinatorial biosynthesis, where entire genes or modules from different BGCs are swapped. Researchers have successfully exchanged NRPS-encoding genes between different myxochromide pathways to produce novel lipopeptide structures, demonstrating the plug-and-play potential of these biosynthetic systems. rsc.org This modular engineering approach allows for the rational design of myxochromides with tailored peptide backbones and lipid chains.

Elucidation of Regulatory Networks Governing Myxochromide Biosynthesis

The production of secondary metabolites like myxochromides is tightly regulated in bacteria, often in response to environmental cues, cell density (quorum sensing), or developmental stages. researchgate.netresearchgate.net The genes responsible for biosynthesis are typically found in clusters that also include genes encoding regulatory proteins. researchgate.net Understanding and engineering these regulatory networks is critical for activating silent BGCs and maximizing production.

The dramatic increase in myxochromide yield achieved through promoter exchange highlights the critical role of transcriptional regulation. scispace.comnih.gov While the specific regulators for the mch cluster are not fully elucidated, studies of other myxobacterial metabolites suggest that transcriptional factors, such as members of the TetR or OmpR families, likely control gene expression. researchgate.net In other myxobacterial systems, proteins like ChiR have been shown to be master regulators; identifying an equivalent for myxochromide biosynthesis is a key research goal. researchgate.net Elucidating these networks involves identifying the specific regulatory proteins, the DNA sequences they bind to, and the physiological signals that trigger them. This knowledge will enable the precise control of this compound production, allowing scientists to switch on its biosynthesis on demand in engineered host systems.

Genetic and Transcriptional Regulation of Myxochromide Biosynthetic Gene Clusters

The production of myxochromides is governed by complex biosynthetic gene clusters (BGCs) whose expression is tightly controlled at the genetic and transcriptional levels. The genes responsible for the synthesis of secondary metabolites are typically grouped in these BGCs along with genes for pathway-specific regulatory proteins. mdpi.com The myxochromide BGC, for instance, is a large, multi-gene cluster that includes non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. oup.com

Research has shown that the native regulatory elements associated with a BGC may not be optimally functional under laboratory conditions, leading to low yields or complete silence of the pathway. sci-hub.se A key strategy to overcome this is promoter engineering. In one study, the native promoter of the myxochromide S gene cluster was replaced with a strong constitutive promoter, PaphII, leading to significantly enhanced production in a heterologous host. nih.gov This demonstrates that transcriptional activation is a major bottleneck that can be addressed through genetic manipulation.

Myxochromide BGCs also contain a variety of genes encoding regulatory proteins, such as those from the TetR family, which often act as repressors. mdpi.com The interplay between these cluster-situated regulators and global regulators, which respond to broader physiological and environmental signals, creates a complex control network. mdpi.com Furthermore, analysis of various myxochromide-producing strains has revealed that evolutionary events like point mutations and recombination within the BGCs are responsible for the structural diversity seen across the myxochromide family. acs.org Understanding these intricate regulatory systems is a primary goal for future research, as it holds the key to predictably controlling and diversifying myxochromide production.

Environmental and Nutritional Factors Influencing Myxochromide Expression and Production

The expression of myxochromide BGCs is profoundly influenced by external conditions, including environmental and nutritional factors. aimspress.com Laboratory cultivation often fails to replicate the specific environmental cues that trigger secondary metabolite production in the natural habitat, resulting in silent or "cryptic" BGCs. frontiersin.org

Temperature is a critical parameter. Studies on the heterologous production of myxochromides in Corallococcus macrosporus GT-2 revealed a striking difference between the optimal temperatures for growth and for compound production. While the host strain grows best at 42°C, myxochromide production was highest between 25–30°C and almost nonexistent at 42°C. nih.govresearchgate.net This indicates that the enzymatic machinery for myxochromide synthesis has a different optimal functional temperature than the primary metabolic processes of the host.

Other factors known to influence secondary metabolism in microorganisms include pH, substrate availability, and salt concentration. aimspress.comresearchgate.net For example, the growth of the host strain C. macrosporus GT-2 was inhibited by salt concentrations typical of marine environments. researchgate.net Systematically altering culture conditions, a strategy known as "One Strain, Many Compounds" (OSMAC), can be a powerful tool to elicit the production of otherwise unexpressed myxochromides. mdpi.com Future research will likely focus on high-throughput screening of various culture parameters to map the specific nutritional and environmental triggers for this compound and other related compounds.

| Factor | Observation | Impact on Myxochromide Production | Reference |

| Temperature | Optimal growth for host C. macrosporus GT-2 at 42°C. | Production is highest at 25-30°C; almost no production detected at 42°C. | nih.govresearchgate.net |

| Carbon Source | Addition of maltose (B56501) to the culture medium. | Influences growth velocity and metabolic activity (CO2 liberation). | researchgate.net |

| Salt (NaCl) | Concentrations of 3.2-3.8% tested. | Inhibited the growth of the producer host strain. | researchgate.net |

Strategies for Uncovering Latent and Undiscovered Myxochromide Pathways

Genomic analyses of myxobacteria reveal a vast number of "orphan" or "silent" BGCs, indicating a rich, untapped reservoir of novel natural products. researchgate.net Strategic approaches are required to awaken these latent pathways and explore the full biosynthetic potential of the myxobacterial phylum.

Activation of Silent Biosynthetic Gene Clusters through Genetic and Environmental Perturbations

A primary challenge in natural product discovery is that most BGCs are not expressed under standard laboratory conditions. asm.org Several innovative strategies have been developed to activate these silent clusters.

One of the most successful methods is heterologous expression , where a BGC is transferred from its native, often slow-growing or genetically intractable producer, into a more amenable host. sci-hub.se The myxochromide gene cluster, for example, has been successfully expressed in hosts like Pseudomonas putida and Myxococcus xanthus. oup.com More recently, the thermophilic myxobacterium Corallococcus macrosporus GT-2 was developed as a superior heterologous host, achieving production yields of 600 mg/L, a significant increase compared to the native producer (8 mg/L) and P. putida (40 mg/L). nih.gov

This success is often coupled with genetic perturbations , such as promoter replacement to drive constitutive expression of the cluster. nih.govasm.org Another powerful technique involves using transposons, like MycoMar, to efficiently deliver large gene clusters into the chromosome of a heterologous host. oup.com

Environmental perturbations also play a key role. The OSMAC approach involves systematically altering culture parameters like media composition, temperature, and pH. mdpi.com Additionally, co-cultivation, where two or more different microorganisms are grown together, can activate silent BGCs through synergistic or competitive interactions, mimicking the complex microbial environment of their natural habitat. mdpi.com

| Strategy | Description | Application Example | Reference |

| Heterologous Expression | Transferring a BGC into a more suitable host organism. | Myxochromide gene cluster expressed in P. putida and C. macrosporus. | oup.comnih.gov |

| Promoter Engineering | Replacing native promoters with strong, constitutive promoters. | PaphII promoter used to drive myxochromide expression. | nih.gov |

| Transposon-based Delivery | Using transposons to integrate large BGCs into a host genome. | MycoMar transposon used to deliver the myxochromide cluster. | oup.com |

| OSMAC Approach | Systematically varying culture conditions to induce metabolite production. | General strategy to alter secondary metabolism in microbes. | mdpi.com |

| Co-cultivation | Growing different microbial strains together to trigger BGC expression. | Can activate silent clusters through microbial interactions. | mdpi.com |

Exploration of Underexplored Myxobacterial Strains and Habitats for Novel Myxochromide Isolation

Myxobacteria are ubiquitous in soil but remain a relatively underexplored source of novel lipopeptides. researchgate.netnih.gov A promising strategy for discovering new myxochromides is to move beyond well-studied strains and explore new frontiers. Research has shown that phylogenetically distant myxobacterial taxa are more likely to produce novel compounds. helmholtz-hips.de Therefore, focusing isolation efforts on new or under-investigated genera, rather than simply more strains of the same genus, is a productive approach. uni-saarland.de

These efforts involve isolating myxobacteria from under-explored environments and habitats, such as deserts, marine sediments, and unique ecological niches that foster high microbial diversity. helmholtz-hips.deresearchgate.net Many research institutions are establishing extensive in-house strain collections, sourcing unique myxobacteria from around the world to serve as a basis for genome mining and secondary metabolite screening. helmholtz-hips.de The discovery of this compound itself from a Myxococcus sp. strain exemplifies the success of this approach, as it represents a new structural class within the myxochromide family. researchgate.netnih.govnih.gov

Theoretical and Computational Approaches in this compound Research

Alongside wet-lab experimentation, theoretical and computational methods are becoming indispensable tools in natural product research. These in silico approaches can accelerate the discovery and characterization process, from identifying BGCs to validating biological targets. Modern computational workflows utilize specialized software to analyze and compare BGCs across vast genomic datasets, helping to prioritize strains for further study and predict the structures of the compounds they produce. researchgate.netacs.org

Molecular Dynamics Simulations and Docking Studies for Target Validation

Once a bioactive compound like this compound is identified, a critical next step is to determine its molecular target and mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. researchgate.netmdpi.comrsc.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when it interacts with a target protein. researchgate.net The process involves generating multiple conformations of the ligand within the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. rsc.org This can help hypothesize which proteins in a pathogen or cancer cell are most likely to be the targets of this compound.

Molecular dynamics (MD) simulations provide deeper insight by modeling the physical movements of the atoms in the ligand-protein complex over time. mdpi.com An MD simulation, often run for hundreds of nanoseconds, can confirm the stability of the binding pose predicted by docking. researchgate.netrsc.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein, highlighting which residues are most involved in the interaction.

Binding Free Energy Calculations (e.g., MM-GBSA): Provides a more accurate estimation of the binding affinity by analyzing the trajectory of the simulation. researchgate.netnih.gov

For this compound, these computational studies represent a key future direction. By performing docking and MD simulations against known therapeutic targets, researchers can generate testable hypotheses about its biological function, guiding further experimental validation and potential development as a therapeutic lead.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov This predictive methodology is pivotal in drug discovery and medicinal chemistry for forecasting the bioactivity of novel or unassessed molecules, thereby optimizing the selection of candidates for synthesis and further testing. mdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule within a series directly influence its biological effects. nih.gov

In the context of lipopeptides like the myxochromides, QSAR studies are particularly valuable. mdpi.comresearchgate.net The biological activities of these natural products have been investigated not only through experimental laboratory studies but also through data generated by QSAR algorithms. mdpi.comresearchgate.net These models analyze various molecular descriptors—quantifiable characteristics of a molecule—such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. By correlating these descriptors with experimentally determined bioactivities (e.g., IC₅₀ values for cytotoxicity or minimum inhibitory concentrations for antimicrobial effects), a robust predictive model can be constructed. nih.gov

For this compound and its analogs, QSAR can be employed to predict their potential as antibacterial, antifungal, or antitumor agents. mdpi.comresearchgate.net The model would be built using a "training set" of myxochromide derivatives with known activities. Descriptors for each molecule, including those related to its distinct peptide core and polyunsaturated fatty acid side chain, would be calculated. mdpi.comfrontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms like Balanced Random Forest, are then used to generate an equation that links these descriptors to activity. nih.gov This resulting model can then be used to predict the bioactivity of new, hypothetical this compound derivatives before they are synthesized, guiding the design of more potent compounds.

Interactive Table: Example of Molecular Descriptors in a QSAR Model for Myxochromide Analogs

This table illustrates the types of data used in a hypothetical QSAR study to predict antifungal activity.

| Compound | Molecular Weight (Da) | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Antifungal Activity (IC₅₀, µM) |

| This compound | 813.99 | 5.2 | 210.5 | 4 | 15.8 |

| Analog 1 | 799.96 | 4.9 | 210.5 | 4 | 20.1 |

| Analog 2 | 828.02 | 5.5 | 210.5 | 4 | 12.5 |

| Analog 3 | 812.98 | 5.3 | 195.2 | 3 | 18.2 |

| Analog 4 | 826.00 | 5.1 | 225.8 | 5 | 14.9 |

In Silico Pathway Prediction and Design for Enhanced Myxochromide Production

In silico pathway prediction is a cornerstone of modern natural product research, enabling scientists to connect a molecule to its genetic blueprint within the producing organism. For complex metabolites like this compound, which are synthesized by intricate enzymatic assembly lines, this bioinformatic approach is essential for understanding and engineering their production. uni-saarland.de Myxochromides are assembled by hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems. frontiersin.org These large enzyme complexes are encoded by a corresponding biosynthetic gene cluster (BGC) in the genome of the producing myxobacterium. frontiersin.orgnih.gov

Genome mining tools, most notably antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), are employed to analyze the genome of the Myxococcus strain that produces this compound. acs.org These programs can identify the hallmark genes and domain arrangements characteristic of PKS and NRPS pathways. uni-saarland.deacs.org An in silico analysis of the this compound BGC would reveal the sequence of catalytic domains, allowing for a prediction of the biosynthetic logic. uni-saarland.de This includes identifying the specific modules responsible for incorporating each amino acid into the peptide core and the PKS modules that construct the polyunsaturated fatty acid side chain. frontiersin.orgtheses.cz

This detailed in silico blueprint is invaluable for the rational design of strategies to enhance myxochromide production. One major bottleneck in natural product discovery is that many BGCs are silent or expressed at very low levels under standard laboratory conditions. nih.gov Metabolic engineering and synthetic biology approaches, informed by the in silico analysis, can overcome this. For instance, the native promoter of the Myxochromide BGC can be replaced with a strong, constitutive promoter to significantly boost the expression of the entire pathway and, consequently, the yield of the final product. nih.govuni-saarland.de Furthermore, this knowledge allows for the heterologous expression of the BGC in a more tractable host organism, such as Myxococcus xanthus DK1622, which has been developed as a chassis for producing natural products. nih.govuni-saarland.de This approach not only enhances production but also facilitates the creation of novel myxochromide derivatives through combinatorial biosynthesis, where modules or domains from different pathways are swapped to alter the final chemical structure. researchgate.net

Interactive Table: Predicted Core Components of the this compound Biosynthetic Gene Cluster

This table outlines the key enzymatic domains predicted from an in silico analysis of the this compound BGC and their putative roles in its assembly.

| Enzyme Type | Domain | Putative Function |

| PKS | Acyltransferase (AT) | Selects and loads an extender unit (e.g., malonyl-CoA). |

| PKS | Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming condensation reaction. |

| PKS | Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

| PKS | Dehydratase (DH) | Eliminates a water molecule to form a double bond. |

| NRPS | Adenylation (A) | Selects and activates a specific amino acid. |

| NRPS | Thiolation (T) / Peptidyl Carrier Protein (PCP) | Tethers the activated amino acid to the enzyme complex. |

| NRPS | Condensation (C) | Catalyzes peptide bond formation between adjacent amino acids. |

| NRPS/PKS | Thioesterase (TE) | Catalyzes the final release and cyclization of the lipopeptide chain. |

Q & A

Q. What are the core genetic elements and biosynthetic pathways responsible for Myxochromide B3 production?

this compound biosynthesis is governed by the mch gene cluster, which includes three key genes:

- mchA : Encodes a type I iterative polyketide synthase (PKS) that synthesizes polyunsaturated lipid chains.

- mchB and mchC : Encode nonribosomal peptide synthetase (NRPS) subunits that assemble the peptide core.

- mchD : A putative membrane protein with undetermined function . Phylogenetic studies indicate the A-type mch cluster is ancestral, with diversification arising from mutations in mchC (e.g., domain rearrangements, substrate specificity shifts). Heterologous expression in Myxococcus xanthus DK1622 confirms functional BGC activity .

Q. Which experimental methods are critical for detecting and quantifying this compound in microbial cultures?

- UPLC-MS : Used to analyze crude extracts, identify retention times, and validate molecular masses (e.g., this compound: [M+H]⁺ ≈ 1045.6).

- NMR spectroscopy : Essential for structural elucidation of peptide cores and lipid sidechains.

- Southern blot/PCR : Verifies chromosomal integration of synthetic BGCs in heterologous hosts . For quantification, authentic reference standards are compared against peak areas in UPLC-MS chromatograms .

Q. How does heterologous expression in Myxococcus xanthus compare to native producers for this compound yield?

M. xanthus DK1622ΔmchA-tet achieves comparable or higher yields than native strains when synthetic BGCs are optimized. For example:

| BGC Type | Yield (mg L⁻¹) | Key Modification |

|---|---|---|

| A-type | ~8 | Native promoter |

| B-type | >8 | Native promoter |

| A-type | ~480 (60×) | PTn5 promoter |

| Promoter engineering (e.g., PTn5) significantly enhances transcription efficiency . |

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound production titers across engineered BGCs?

Discrepancies often stem from:

- Transcriptional efficiency : Native promoters vary in strength; replacing them with constitutive promoters (e.g., PTn5) increases yields .

- Genetic instability : Repetitive sequences in synthetic BGCs may cause recombination. Southern blotting confirms chromosomal stability .

- Substrate channeling : Hybrid NRPS subunits (e.g., MchB/MchC chimeras) may disrupt domain interactions, reducing yields. UPLC-MS and isotopic labeling track biosynthetic bottlenecks .

Q. How can combinatorial biosynthesis expand this compound structural diversity?

- NRPS subunit swapping : Recombining mchB and mchC from different pathways (e.g., A+S hybrids) generates novel lipopeptides. For instance, hybrid AS-type myxochromides showed 60% higher yields than native A-type .

- Domain engineering : Inactivating condensation (CP) or adenylation (A) domains alters peptide length. CP4 inactivation in A-type BGCs produced myxochromide D, while module duplication yielded lipoheptapeptides .

- Evolution-guided design : Mimicking natural mutations (e.g., An-CPn deletions) regenerates ancestral variants .

Q. What methodological challenges arise in structural validation of novel Myxochromide derivatives?

- Low yields : Hybrid myxochromides (e.g., SC-type) require large-scale fermentation and labor-intensive purification .

- Stereochemical ambiguity : Marfey’s method and chiral HPLC resolve D/L-amino acid configurations, but non-canonical domains (e.g., E domains in MchBS) may introduce unexpected stereochemistry .

- MS/MS limitations : Isomeric derivatives (e.g., methyl group variations) require high-resolution NMR for differentiation .

Contradictions and Open Questions

- Transcription vs. translation efficiency : While promoter engineering boosts transcription, codon optimization or ribosomal binding site (RBS) tuning may further enhance translation .

- Functional role of mchD : Its absence in heterologous systems does not impede production, suggesting a regulatory rather than biosynthetic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.